molecular formula C8H16O4 B052140 Methyl 5,5-dimethoxyvalerate CAS No. 23068-91-9

Methyl 5,5-dimethoxyvalerate

Cat. No.: B052140
CAS No.: 23068-91-9
M. Wt: 176.21 g/mol
InChI Key: YOFAONQHOIRLCQ-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate, is an organic compound with the chemical formula C9H16O4. It is a colorless to pale yellow liquid, soluble in organic solvents such as alcohols and ethers. This compound is widely used as an intermediate for flavors and fragrances due to its unique fruity taste .

Mechanism of Action

Target of Action

Methyl 5,5-dimethoxyvalerate is a chemical compound with the molecular formula (CH3O)2CH (CH2)3CO2CH3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is an ester . Esters are known to participate in various biochemical reactions, often involving the cleavage of the ester bond. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine . This indicates that it may play a role in lipid metabolism and signaling pathways.

Result of Action

As it is involved in the synthesis of a specific phosphatidylcholine , it might influence cellular membrane structure and function.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethoxyvalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and amines under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • Methyl 3,3-dimethoxypropionate
  • Methyl 5-oxooctadecanoate
  • Ethyl benzimidate hydrochloride

Comparison: Methyl 5,5-dimethoxyvalerate is unique due to its specific structure, which includes two methoxy groups on the fifth carbon of the valerate chain. This structure imparts unique chemical properties, such as its fruity aroma and reactivity in esterification and substitution reactions. Compared to similar compounds, it offers distinct advantages in the synthesis of flavors, fragrances, and complex organic molecules .

Properties

IUPAC Name

methyl 5,5-dimethoxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFAONQHOIRLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338851
Record name Methyl 5,5-dimethoxyvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23068-91-9
Record name Methyl 5,5-dimethoxyvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,5-dimethoxyvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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